molecular formula C8H15N3O B13175452 4-Amino-2-(1-methyl-1H-imidazol-4-yl)butan-2-ol

4-Amino-2-(1-methyl-1H-imidazol-4-yl)butan-2-ol

Cat. No.: B13175452
M. Wt: 169.22 g/mol
InChI Key: JJYBZBMFDTYQJK-UHFFFAOYSA-N
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Description

4-Amino-2-(1-methyl-1H-imidazol-4-yl)butan-2-ol is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(1-methyl-1H-imidazol-4-yl)butan-2-ol typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired imidazole derivative . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve large-scale synthesis using similar cyclization techniques. The process is optimized for yield and purity, ensuring that the final product meets industrial standards for use in pharmaceuticals and other applications .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(1-methyl-1H-imidazol-4-yl)butan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can have different biological and chemical properties .

Scientific Research Applications

4-Amino-2-(1-methyl-1H-imidazol-4-yl)butan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-2-(1-methyl-1H-imidazol-4-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, leading to various biological effects. For example, it can inhibit certain enzymes, leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

Uniqueness

What sets 4-Amino-2-(1-methyl-1H-imidazol-4-yl)butan-2-ol apart is its specific substitution pattern, which can lead to unique biological and chemical properties.

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

4-amino-2-(1-methylimidazol-4-yl)butan-2-ol

InChI

InChI=1S/C8H15N3O/c1-8(12,3-4-9)7-5-11(2)6-10-7/h5-6,12H,3-4,9H2,1-2H3

InChI Key

JJYBZBMFDTYQJK-UHFFFAOYSA-N

Canonical SMILES

CC(CCN)(C1=CN(C=N1)C)O

Origin of Product

United States

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